molecular formula C24H17N5O2S B298897 N'-(2-oxoindol-3-yl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

N'-(2-oxoindol-3-yl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

Cat. No. B298897
M. Wt: 439.5 g/mol
InChI Key: URFCKVSEFRNTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxoindol-3-yl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as OTB-015 and is a member of the benzohydrazide family of compounds.

Scientific Research Applications

OTB-015 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, OTB-015 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

OTB-015 exerts its anti-cancer effects by inhibiting the activity of the protein kinase CK2. CK2 is a key regulator of cell survival and proliferation, and its dysregulation is often observed in cancer cells. By inhibiting CK2 activity, OTB-015 induces apoptosis in cancer cells. Additionally, OTB-015 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
OTB-015 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, OTB-015 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This makes OTB-015 a potential candidate for the treatment of diseases such as age-related macular degeneration, which is characterized by abnormal blood vessel growth in the eye.

Advantages and Limitations for Lab Experiments

OTB-015 has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability. Additionally, it has been shown to have low toxicity in vitro and in vivo. However, one limitation of OTB-015 is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on OTB-015. One area of interest is the development of more efficient synthesis methods for OTB-015 and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of OTB-015 and its potential therapeutic applications. Finally, research is needed to optimize the formulation and delivery of OTB-015 for use in clinical trials.
Conclusion
In conclusion, N-(2-oxoindol-3-yl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide, or OTB-015, is a promising chemical compound with potential therapeutic applications. Its anti-cancer and anti-inflammatory properties, as well as its ability to inhibit angiogenesis, make it a potential candidate for the treatment of a variety of diseases. Further research is needed to fully understand the mechanism of action of OTB-015 and to optimize its formulation and delivery for use in clinical trials.

Synthesis Methods

The synthesis of OTB-015 involves the reaction of 2-oxoindole-3-carboxylic acid with 4-phenyl-2-aminothiazole in the presence of thionyl chloride. The resulting product is then reacted with hydrazine hydrate to produce OTB-015. This synthesis method has been optimized to produce high yields of OTB-015 with good purity.

properties

Product Name

N'-(2-oxoindol-3-yl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

Molecular Formula

C24H17N5O2S

Molecular Weight

439.5 g/mol

IUPAC Name

N//'-(2-oxoindol-3-yl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

InChI

InChI=1S/C24H17N5O2S/c30-22(29-28-21-18-8-4-5-9-19(18)26-23(21)31)16-10-12-17(13-11-16)25-24-27-20(14-32-24)15-6-2-1-3-7-15/h1-14H,(H,25,27)(H,29,30)(H,26,28,31)

InChI Key

URFCKVSEFRNTPR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)NNC4=C5C=CC=CC5=NC4=O

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)NNC4=C5C=CC=CC5=NC4=O

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)NNC4=C5C=CC=CC5=NC4=O

Origin of Product

United States

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